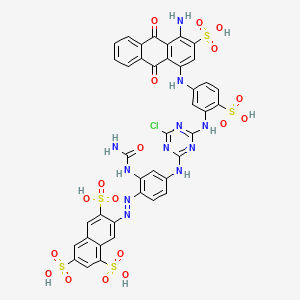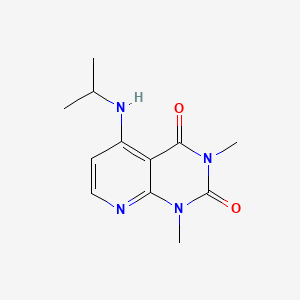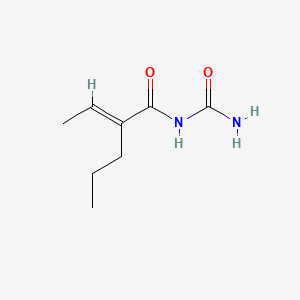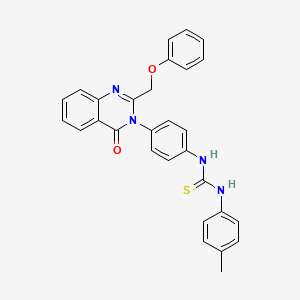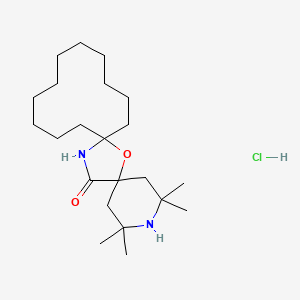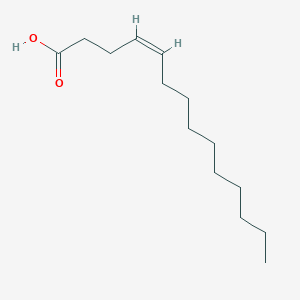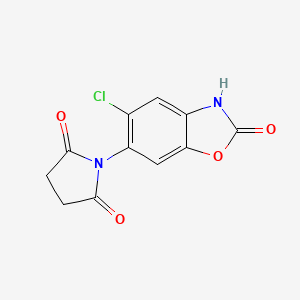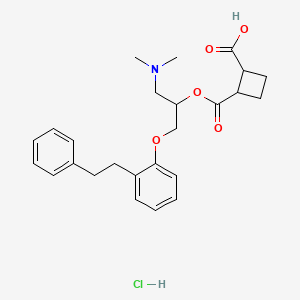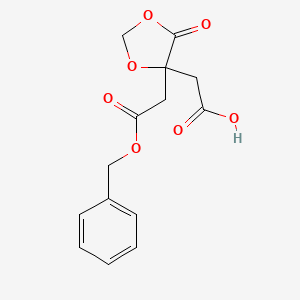
beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester: is a complex organic compound with a unique structure that includes a gamma-lactone ring and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of tricarballylic acid derivatives followed by cyclization to form the gamma-lactone ring. The hydroxymethoxy group is introduced through selective hydroxylation and methoxylation reactions. The final step involves the esterification of the gamma-lactone with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the esterification and cyclization processes, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and lactone groups can be reduced to alcohols.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Transesterification reactions often use catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives.
Aplicaciones Científicas De Investigación
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester involves its interaction with specific molecular targets. The gamma-lactone ring can act as a reactive site, interacting with enzymes and proteins, potentially inhibiting their function. The benzyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-butyrolactone: A simpler lactone with similar structural features but lacking the hydroxymethoxy and benzyl ester groups.
Beta-lactam antibiotics: Compounds with a beta-lactam ring, used widely as antibiotics but structurally different from the gamma-lactone.
Uniqueness
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxymethoxy group and benzyl ester differentiates it from simpler lactones and other related compounds .
Propiedades
Número CAS |
109100-88-1 |
|---|---|
Fórmula molecular |
C14H14O7 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
2-[5-oxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C14H14O7/c15-11(16)6-14(13(18)20-9-21-14)7-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Clave InChI |
POUJCYXGUCIQJP-UHFFFAOYSA-N |
SMILES canónico |
C1OC(=O)C(O1)(CC(=O)O)CC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




